Defined Oxidation State: 2-Oxo vs. 2,4-Dioxo Scaffold Differentiation
This compound contains a single 2-oxo group, distinguishing it from the more common 2,4-dioxo (spirohydantoin) analogs. 2,4-Dioxo derivatives are well-established pan-inhibitors of HIF prolyl hydroxylase (PHD1-3), a mechanism for anemia treatment . In contrast, 2-oxo-1,3,8-triazaspiro[4.5]decane derivatives are patented as somatostatin receptor 5 (SSTR5) antagonists for diabetes, indicating that the oxidation state dictates a completely different target profile .
| Evidence Dimension | Target pharmacology dictated by oxidation state |
|---|---|
| Target Compound Data | 2-oxo derivative; SSTR5 antagonist potential |
| Comparator Or Baseline | 2,4-dioxo derivative; HIF-PHD pan-inhibitor (IC50 values in nanomolar range reported in patent WO2011127052A1) |
| Quantified Difference | Qualitative difference in target engagement; no cross-activity data available |
| Conditions | Inferred from independent patent disclosures for each chemotype |
Why This Matters
Procurement of the wrong oxidation state would misdirect a lead optimization program entirely, as the 2-oxo and 2,4-dioxo scaffolds engage non-overlapping therapeutic targets.
- [1] Patent: SUBSTITUTED-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONES. WO2011127052A1. Filed 2011-04-05. Assignee: Merck Sharp & Dohme Corp. View Source
- [2] Patent: 2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl] carboxylic acid derivatives. US9920056B2. Filed 2016-06-08, Granted 2018-03-20. Assignee: Eli Lilly and Company. View Source
